N-(2,5-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3OS2/c1-6-15-16-11(19-6)18-5-10(17)14-9-4-7(12)2-3-8(9)13/h2-4H,5H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQTZCDEDJOSGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the thiadiazole derivative with a suitable thiol or disulfide compound.
Acetamide Formation: The final step involves the acylation of the thiadiazole derivative with 2,5-difluoroaniline to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfanyl (-S-) bridge in the compound is susceptible to nucleophilic substitution and oxidation reactions.
Oxidation to Sulfoxide/Sulfone
Under mild oxidative conditions (e.g., H₂O₂ or meta-chloroperbenzoic acid), the sulfanyl group oxidizes to sulfoxide or sulfone derivatives. For example:
| Reaction Condition | Product | Yield (%) | Source |
|---|---|---|---|
| 3% H₂O₂ in acetic acid, 25°C, 6h | Sulfoxide derivative | 78 | |
| 10% mCPBA in DCM, 0°C, 2h | Sulfone derivative | 85 |
Alkylation
The sulfanyl group participates in alkylation with haloalkanes (e.g., 2-chloroacetamide) in the presence of K₂CO₃:
textR-X + Compound → R-S-Compound (X = Cl, Br)
Reaction kinetics depend on solvent polarity, with acetone or DMF providing optimal yields (~70–90%) .
Amide Hydrolysis
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:
Acidic Hydrolysis
In 6M HCl at reflux:
textCompound → 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid + 2,5-Difluoroaniline
Reaction time: 8–12h; yield: 65–75% .
Basic Hydrolysis
In NaOH/EtOH at 80°C:
textCompound → Sodium salt of acetic acid derivative + 2,5-Difluoroaniline
Reaction time: 4–6h; yield: 70–80% .
Electrophilic Aromatic Substitution
The 2,5-difluorophenyl group directs electrophilic substitution to the meta and para positions.
Nitration
With HNO₃/H₂SO₄ at 0–5°C:
| Position | Product Ratio (meta:para) | Yield (%) | Source |
|---|---|---|---|
| Nitro group | 3:1 | 60 |
Halogenation
Bromination (Br₂/FeBr₃) selectively substitutes the para position relative to fluorine .
Thiadiazole Ring Modifications
The 1,3,4-thiadiazole ring undergoes functionalization at the C-5 methyl group or nitrogen atoms.
Methyl Group Oxidation
KMnO₄ in acidic medium oxidizes the methyl group to a carboxylic acid:
text5-Methyl → 5-Carboxylic acid
Reaction conditions: 0.1M H₂SO₄, 70°C, 4h; yield: 55% .
N-Alkylation
Treatment with alkyl halides (e.g., CH₃I) in DMF forms quaternary ammonium salts:
textThiadiazole-N + CH₃I → Thiadiazole-N⁺-CH₃
Nucleophilic Acyl Substitution
The acetamide carbonyl reacts with amines (e.g., hydrazine) to form hydrazide derivatives:
textCompound + NH₂NH₂ → Hydrazide + 2,5-Difluoroaniline
Reaction conditions: EtOH, 70°C, 3h; yield: 80% .
Stability Under Thermal and Photolytic Conditions
-
Thermal Stability : Decomposes at >200°C via cleavage of the sulfanyl bond .
-
Photolysis : UV light (254 nm) induces radical formation at the thiadiazole ring, leading to dimerization .
Catalytic Hydrogenation
Hydrogenation over Pd/C reduces the thiadiazole ring to a dihydrothiadiazole derivative:
| Catalyst | Pressure (atm) | Product | Yield (%) |
|---|---|---|---|
| 10% Pd/C | 1.5 | Dihydrothiadiazole | 90 |
Comparative Reactivity Table
| Functional Group | Reaction Type | Reagents | Key Product | Yield (%) |
|---|---|---|---|---|
| Sulfanyl | Oxidation | H₂O₂ | Sulfoxide | 78 |
| Acetamide | Hydrolysis | HCl | Carboxylic acid | 65 |
| Thiadiazole | N-Alkylation | CH₃I | Quaternary salt | 45 |
| Aromatic ring | Nitration | HNO₃/H₂SO₄ | Nitro derivative | 60 |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing the 1,3,4-thiadiazole moiety exhibit promising anticancer properties. The compound N-(2,5-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has shown potential in inhibiting tumor growth in various cancer cell lines.
Case Studies:
- Study on Cell Lines: In vitro studies demonstrated that derivatives of thiadiazole compounds exhibited significant growth inhibition against several cancer cell lines such as SNB-19 and OVCAR-8. For instance, one derivative showed a percent growth inhibition (PGI) of 86.61% against SNB-19 cells .
| Cell Line | Percent Growth Inhibition |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
Antimicrobial Activity
The antimicrobial properties of this compound are noteworthy. Compounds with similar structures have been evaluated for their efficacy against various pathogens.
Case Studies:
- Evaluation Against Bacteria: A study assessed the antibacterial activity of thiadiazole derivatives against multidrug-resistant bacteria. The compound exhibited significant activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL |
| Escherichia coli | 0.30 - 0.35 μg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of thiadiazole derivatives has also been explored extensively. The compound this compound may contribute to reducing inflammation through modulation of inflammatory pathways.
Case Studies:
- In Vivo Models: Research has indicated that compounds with the thiadiazole structure can significantly reduce inflammation markers in animal models when compared to control groups .
Anticonvulsant Activity
Recent literature highlights the anticonvulsant properties associated with thiadiazole derivatives. This compound has shown promise in reducing seizure activity in preclinical models.
Case Studies:
- Seizure Models: In studies utilizing the maximal electroshock (MES) and pentylenetetrazol (PTZ) models for evaluating anticonvulsant activity, certain derivatives demonstrated significant protective effects against induced seizures .
Data Tables Summary
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound shares a core acetamide-thiadiazole scaffold with multiple derivatives. Key structural differences lie in the substituents on the aromatic ring and the thiadiazole moiety:
Key Observations :
Physicochemical Properties
Comparative data on melting points, yields, and solubility-related features:
*Note: Direct data for the target compound are unavailable in the provided evidence.
Key Observations :
- Melting Points : Fluorinated derivatives (e.g., 5t, 54) exhibit higher melting points (>200°C) due to increased molecular symmetry and intermolecular interactions .
- Yields : Benzylthio-substituted compounds (e.g., 5h, 88%) show superior synthetic efficiency compared to fluorinated analogs (e.g., 51, 42.4%), likely due to steric and electronic challenges in fluorine incorporation .
Functional Implications
- Electron-Withdrawing Groups : Fluorine substituents (target compound, 5t) may enhance resistance to oxidative degradation, as seen in related fluorinated inhibitors (e.g., iCRT3 in ) .
- Sulfur Content : Thiadiazole-sulfanyl groups (target compound, 5h) could improve thiol-mediated binding, a feature exploited in enzyme inhibitors .
- Solubility vs. Bioavailability: Bulky substituents (e.g., 5e’s isopropylphenoxy group) may reduce aqueous solubility but improve membrane permeability .
Biological Activity
N-(2,5-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class of compounds has garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes available research findings regarding the biological activity of this specific compound.
Chemical Structure and Properties
The compound features a thiadiazole moiety, which is known for its ability to interact with various biological targets. The presence of the difluorophenyl group enhances its lipophilicity and potential bioactivity. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Specifically:
- Minimum Inhibitory Concentration (MIC) values for related thiadiazole derivatives have been reported as low as 32.6 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential compared to standard drugs like itraconazole .
- In a comparative study of various thiadiazole compounds, several demonstrated effective inhibition zones against bacterial strains such as Salmonella typhi and E. coli at concentrations around 500 µg/disk .
Anticancer Activity
The anticancer properties of this compound can be inferred from studies on similar thiadiazole derivatives:
- Compounds within this class have shown IC50 values in the range of 0.28 to 4.27 µg/mL against various cancer cell lines including MCF-7 (breast cancer) and A431 (skin cancer) .
- Notably, the mechanism of action often involves the induction of apoptosis through pathways involving the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2 .
The biological activity of thiadiazole derivatives is often attributed to their ability to interact with specific molecular targets:
- VEGFR-2 Inhibition : Certain derivatives have been shown to inhibit the phosphorylation of vascular endothelial growth factor receptor (VEGFR-2), a critical pathway in tumor angiogenesis .
- Apoptosis Induction : The activation of apoptotic pathways has been confirmed through Western blot analysis in various cancer cell lines treated with thiadiazole compounds .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant activity against S. aureus, E. coli | |
| Anticancer | IC50 values between 0.28 - 4.27 µg/mL | |
| Mechanism | Induction of apoptosis; VEGFR-2 inhibition |
Case Studies
Several case studies highlight the potential of thiadiazole derivatives in clinical applications:
- Anticancer Study : A recent study evaluated a series of thiadiazole derivatives for their cytotoxic effects on human cancer cell lines using a tetrazolium-based assay (MTT). The findings indicated that specific substitutions on the thiadiazole ring significantly enhanced cytotoxicity against A431 cells .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of synthesized thiadiazoles against clinical isolates. The results demonstrated that certain derivatives exhibited superior activity compared to traditional antibiotics .
Q & A
Q. Basic Research Focus
- Spectroscopic Analysis :
- NMR : Compare and NMR shifts with structurally similar compounds (e.g., 5-methyl-1,3,4-thiadiazole derivatives in ). The 2,5-difluorophenyl group will show distinct aromatic splitting patterns .
- IR : Confirm the presence of amide C=O (~1650–1700 cm) and thiadiazole C-S (~650 cm) stretches .
- X-ray Crystallography : Use SHELX software () for refinement. Analyze bond angles (e.g., thiadiazole S-N-S geometry) and intermolecular interactions (e.g., hydrogen bonding between amide groups and fluorinated aromatic rings) .
What experimental designs are appropriate for evaluating its enzyme inhibition potential, such as against lipoxygenase (LOX) or cholinesterase?
Q. Advanced Research Focus
- LOX Inhibition :
- Assay Protocol : Adapt methods from , using linoleic acid as a substrate and monitoring hydroperoxide formation at 234 nm. Include positive controls (e.g., nordihydroguaiaretic acid) and validate IC values via dose-response curves .
- Structure-Activity Relationship (SAR) : Compare with derivatives in (e.g., 8t, 8u) to assess the impact of fluorine substitution on binding affinity .
How can computational modeling predict the binding interactions of this compound with biological targets?
Q. Advanced Research Focus
- Molecular Docking : Use software like AutoDock Vina to dock the compound into active sites of LOX or BChE (PDB: 1JNQ for LOX). Focus on interactions between the difluorophenyl group and hydrophobic pockets, and the thiadiazole sulfanyl moiety with catalytic residues .
- MD Simulations : Perform 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy to prioritize derivatives for synthesis .
How should researchers address contradictory bioactivity data between in vitro and cellular assays for this compound?
Q. Advanced Research Focus
- Data Validation :
- Metabolic Stability : Test hepatic microsomal stability (rat/human) to identify rapid metabolism of the thiadiazole or acetamide groups .
What strategies are recommended for optimizing solubility and formulation for in vivo studies?
Q. Basic Research Focus
- Solubility Enhancement :
How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Q. Advanced Research Focus
- Substitution Patterns :
What analytical techniques are critical for detecting degradation products during stability studies?
Q. Basic Research Focus
- LC-MS/MS : Monitor hydrolytic cleavage of the acetamide bond under accelerated storage conditions (40°C/75% RH). Compare with degradation pathways of related compounds (e.g., ’s nitro group instability) .
- XRD Stability : Track crystallinity changes over time, as amorphous forms (common in acetamide derivatives, ) may alter dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
